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Compound of Interest

Compound Name:
4-(Dimethylsulfamoyl)-3-

methylbenzoic acid

CAS No.: 1346608-93-2

Cat. No.: B2815071

Get Quote

Executive Summary: The Divergence of Two
Sulfonamides
In drug discovery, a subtle structural modification can invert a molecule's biological target

profile. This guide compares Carzenide (4-carboxybenzenesulfonamide) and its derivative

Probenecid (4-(dipropylsulfamoyl)benzoic acid).

While structurally related, these two compounds represent a classic case study in Structure-

Activity Relationship (SAR) divergence:

Carzenide functions primarily as a potent Carbonic Anhydrase (CA) inhibitor, utilizing its

primary sulfonamide group to coordinate with the zinc ion in the enzyme's active site.

Probenecid is a potent Organic Anion Transporter (OAT) inhibitor.[1] The addition of

hydrophobic propyl chains sterically hinders CA binding while creating the necessary

lipophilicity to block OAT1, OAT3, and URAT1 transporters in the renal proximal tubule.
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This guide analyzes their physicochemical differences, mechanistic distinctness, and

experimental applications to ensure accurate selection in pharmacokinetic and enzymatic

assays.

Chemical & Physicochemical Comparison
The fundamental difference lies in the substitution on the sulfonamide nitrogen. Carzenide

possesses a primary sulfonamide (unsubstituted), whereas Probenecid features a tertiary

sulfonamide (dipropyl-substituted).

Feature Carzenide Probenecid

IUPAC Name 4-sulfamoylbenzoic acid
4-(dipropylsulfamoyl)benzoic

acid

CAS Number 138-41-0 57-66-9

Molecular Weight 201.20 g/mol 285.36 g/mol

Sulfonamide Type
Primary (

)

Tertiary (

)

LogP (Lipophilicity) 0.5 (Hydrophilic) 3.21 (Lipophilic)

pKa (Acidic) ~3.5 (COOH) ~3.4 (COOH)

Water Solubility Moderate (~450 mg/L)
Very Low (insoluble in water;

requires alkaline pH)

Primary Target Carbonic Anhydrase II (CAII)
Organic Anion Transporters

(OAT1/3, URAT1)

Mechanistic Deep Dive
Carzenide: The Zinc Coordinator
Carzenide acts as a classical sulfonamide inhibitor of Carbonic Anhydrase (CA). The nitrogen

atom of the primary sulfonamide moiety (

) acts as a metal-coordinating ligand. It binds directly to the
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ion within the CA active site, displacing the zinc-bound water molecule/hydroxide ion required
for catalysis. This mechanism is abolished if the nitrogen is substituted.

Probenecid: The Transporter Blocker
Probenecid was synthetically derived from Carzenide to extend the half-life of penicillin. The

addition of two propyl groups to the sulfonamide nitrogen serves two purposes:

Abolishes CA Activity: The bulky propyl groups sterically prevent the sulfonamide nitrogen

from approaching the active site

ion, rendering Probenecid inactive against CA isoforms (Ki > 10,000 nM).

Enhances OAT Affinity: The hydrophobic propyl tails interact with the hydrophobic pockets of

Organic Anion Transporters (OAT1 and OAT3) on the basolateral membrane of renal

proximal tubule cells. This competitive inhibition blocks the uptake of anions (like penicillin,

cidofovir, or fluorescent dyes) from the blood into the tubule, thereby reducing their renal

clearance.

Visualizing the Pathway Divergence
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Figure 1: Mechanistic divergence. Carzenide targets the Zinc ion in enzymes, while Probenecid

targets hydrophobic pockets in transporters.

Comparative Biological Activity Data[2]
The following data aggregates independent studies to illustrate the potency shift.
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Target System Parameter Carzenide Activity Probenecid Activity

Carbonic Anhydrase II

(hCA II)

Ki (Inhibition

Constant)
2.5 – 90 nM (Potent) > 10,000 nM (Inactive)

OAT1 / OAT3 (Renal

Uptake)
IC50 Weak / Non-specific 5 – 50 µM (Potent)

URAT1 (Urate

Reabsorption)
IC50 Unknown/Weak ~150 µM

Pannexin 1 Channel IC50 Not Reported ~150 µM

Influenza A

Replication
IC50 Not Reported

~0.5 nM (Mechanism

distinct from OAT)

Key Insight: Do not use Probenecid as a control for Carbonic Anhydrase inhibition. Conversely,

Carzenide is an unsuitable substitute for blocking OAT transporters in dye-retention assays

(e.g., Calcium flux assays).

Experimental Protocols
Protocol A: OAT Inhibition Assay (Probenecid)
Purpose: To prevent the leakage of fluorescent calcium indicators (e.g., Fluo-4, Fura-2) from

cells by inhibiting the anion transporter.

Stock Preparation:

Weigh Probenecid (MW: 285.36).[1][2][3]

Dissolve in 1M NaOH or DMSO to create a 500 mM stock. Note: Probenecid is insoluble

in neutral water.

If using NaOH, buffer carefully; if using DMSO, keep final cell concentration < 0.5%

DMSO.

Assay Buffer Formulation:

Prepare Hank’s Balanced Salt Solution (HBSS) with 20 mM HEPES.
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Add Probenecid stock to a final concentration of 2.5 mM (Standard working

concentration).

Adjust pH to 7.4 immediately, as Probenecid is acidic and may lower pH.

Cell Loading:

Incubate cells with the Dye + Probenecid solution for 30–60 minutes at 37°C.

Validation: Compare fluorescence retention against a control well without Probenecid.

Signal decay in control wells indicates active anion transport.

Protocol B: Carbonic Anhydrase Inhibition (Carzenide)
Purpose: To screen for CAII inhibition using esterase activity (colorimetric).

Reagent Setup:

Substrate: 4-Nitrophenyl acetate (4-NPA) dissolved in acetonitrile (stock).

Enzyme: Purified human CAII (hCA II).

Inhibitor: Carzenide dissolved in DMSO.[4]

Reaction Workflow:

In a 96-well plate, add 120 µL of Tris-SO4 buffer (pH 7.6).

Add 20 µL of hCA II solution.

Add 20 µL of Carzenide (serial dilutions: 0.1 nM to 1 µM).

Incubate for 10 minutes at 25°C to allow equilibrium binding.

Start reaction by adding 40 µL of 4-NPA substrate.

Measurement:

Monitor absorbance at 400 nm (formation of 4-nitrophenolate) for 15 minutes.
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Calculate Ki using the Cheng-Prusoff equation.

Application Guide: When to Use Which?
If your goal is... Select This Compound Why?

Prevent Dye Leakage Probenecid

Blocks OAT/MRP transporters

that pump out anionic dyes

(Fluo-4, Indo-1).

Study pH Regulation Carzenide

Potently inhibits CAII,

disrupting bicarbonate/proton

balance.

Extend Drug Half-Life Probenecid

Clinically used to block renal

tubular secretion of acidic

drugs (e.g., Penicillin).[5]

Inhibit Pannexin 1 Probenecid
Blocks ATP release channels

at ~150 µM concentration.

Synthesize Sulfonamides Carzenide

Acts as the primary scaffold

(intermediate) for

derivatization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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